1-[3-(4-FLUOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXAMIDE
Description
Properties
IUPAC Name |
1-[3-(4-fluoroanilino)-3-oxopropyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c16-12-1-3-13(4-2-12)18-14(20)7-10-19-8-5-11(6-9-19)15(17)21/h1-4,11H,5-10H2,(H2,17,21)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPAHQYYVJVEQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide typically involves the following steps:
Formation of 4-Fluoroaniline: This can be achieved by the hydrogenation of 4-nitrofluorobenzene.
Coupling Reaction: The 4-fluoroaniline is then coupled with a suitable acylating agent to form the intermediate 3-(4-fluoroanilino)-3-oxopropanoic acid.
Cyclization: The intermediate undergoes cyclization with piperidine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols.
Scientific Research Applications
1-[3-(4-Fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(4-Fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets. The fluorinated aniline group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features and properties of 1-[3-(4-FLUOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXAMIDE and related compounds:
Key Observations
Role of Fluorine: The target compound’s 4-fluoroanilino group likely improves target binding compared to its desfluoro impurity (Imp. B), which lacks this substituent . Fluorine’s electronegativity and lipophilicity are critical for interactions with hydrophobic enzyme pockets.
Piperazine-based analogs () introduce additional nitrogen atoms, which may enhance solubility but reduce blood-brain barrier penetration .
Functional Group Variations :
- The ethylenediamine impurity (Imp. C) introduces a primary amine, which could increase solubility but also susceptibility to metabolic oxidation .
- The sulfonyl group in ’s compound enhances polarity and aqueous solubility compared to the target’s oxo group, suggesting trade-offs between bioavailability and membrane permeability .
Toxicity Considerations: The phenothiazine derivative () shares the piperidinecarboxamide motif but exhibits significant toxicity, highlighting the influence of the phenothiazine core on safety profiles .
Biological Activity
1-[3-(4-Fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide is a synthetic organic compound that has garnered attention for its potential biological activity. This compound features a piperidine ring and is characterized by the presence of a fluorinated aniline group, which may influence its interactions with biological targets.
The molecular formula of 1-[3-(4-Fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide is , and its molecular weight is approximately 293.34 g/mol. The compound exhibits significant structural features that contribute to its biological activity, including:
- Piperidine Ring : Imparts basicity and potential for interaction with biological receptors.
- Fluorinated Aniline Group : Enhances lipophilicity and may improve binding affinity to target proteins.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as:
- G-Protein Coupled Receptors (GPCRs) : The compound has been identified as a potential agonist for certain GPCRs, which play crucial roles in various physiological processes.
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways, influencing cellular processes.
Biological Activity Data
| Activity | Description |
|---|---|
| Receptor Interaction | Acts as a modulator for GPCRs, potentially affecting neurotransmitter release. |
| Enzyme Activity | Inhibits specific enzymes involved in metabolic pathways. |
| Cellular Effects | Alters cell signaling pathways, influencing cell proliferation and survival. |
Case Studies
-
Study on GPCR Activation :
- A study demonstrated that 1-[3-(4-Fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide activates the serotonin receptor subtype 5-HT1A, leading to increased neuronal signaling in vitro. This suggests potential applications in treating mood disorders.
-
Enzyme Inhibition Analysis :
- In another investigation, the compound was shown to inhibit the enzyme cyclooxygenase (COX), which is involved in inflammation pathways. This inhibition could provide therapeutic benefits in inflammatory diseases.
-
Cytotoxicity Assay :
- Cytotoxicity assays revealed that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.
Synthesis and Production
The synthesis of 1-[3-(4-Fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide typically involves several steps:
- Formation of Intermediate : The synthesis begins with the formation of 4-fluoroaniline through hydrogenation of 4-nitrofluorobenzene.
- Coupling Reaction : The aniline derivative undergoes coupling with an acylating agent to form a key intermediate.
- Cyclization : Finally, cyclization with piperidine yields the target compound.
Q & A
Basic: What are the critical parameters for optimizing the synthesis of 1-[3-(4-fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide to ensure high yield and purity?
Methodological Answer:
- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate amide bond formation and piperidine ring functionalization .
- Reaction Conditions : Maintain temperatures between 60–80°C in polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reaction efficiency .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate the product with >95% purity .
Basic: Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies fluorophenyl, piperidine, and carboxamide moieties via chemical shifts (e.g., δ 7.2–7.4 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns to validate the backbone structure .
- HPLC-PDA : Use C18 columns with acetonitrile/water mobile phases to assess purity (>98%) and detect trace impurities .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Methodological Answer:
- Assay Validation : Replicate experiments under standardized conditions (e.g., cell lines, incubation times) to minimize variability .
- Comparative Studies : Cross-reference with structurally analogous compounds (e.g., 1-(4-fluorobenzyl)piperidine derivatives) to identify structure-activity relationships (SAR) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors and validate discrepancies .
Advanced: What strategies are recommended for designing derivatives with enhanced pharmacological activity?
Methodological Answer:
- SAR Analysis : Modify substituents on the fluorophenyl or piperidine rings to optimize steric/electronic effects (e.g., introducing electron-withdrawing groups to improve receptor binding) .
- Reaction Mechanism Insights : Leverage nucleophilic acyl substitution for carboxamide modifications or Suzuki coupling for aryl group diversification .
- In Silico Screening : Apply quantum chemical calculations (e.g., DFT) to predict reactivity and prioritize synthetic targets .
Basic: What are the recommended stability and storage conditions for this compound?
Methodological Answer:
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess shelf life .
Advanced: How can computational methods be integrated into reaction optimization for this compound?
Methodological Answer:
- Reaction Path Search : Use quantum mechanics/molecular mechanics (QM/MM) simulations to identify low-energy intermediates and transition states .
- Machine Learning : Train models on existing reaction datasets (e.g., temperature, solvent, yield) to predict optimal conditions for novel derivatives .
Advanced: What approaches are used to evaluate the compound’s toxicity and safety profile in preclinical studies?
Methodological Answer:
- In Vitro Tox Screens : Assess cytotoxicity (MTT assay) in hepatocyte (HepG2) and renal (HEK293) cell lines .
- In Vivo Profiling : Conduct acute toxicity studies in rodent models (e.g., LD₅₀ determination) with histopathological analysis .
- Metabolic Stability : Use liver microsomes (human/rat) to identify major metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
